KF 13218
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Overview
Description
4,3-cbenzazepin-5(6H)-one, is a selective, potent, and long-lasting thromboxane B2 synthase inhibitor. It has an inhibitory concentration (IC50) value of 5.3±1.3 nanomolar. This compound is notable for its ability to suppress arachidonic acid-triggered thromboxane B2 synthesis in human intact platelets .
Preparation Methods
The synthetic routes and reaction conditions for KF 13218 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving pyridobenzazepinone derivatives. The industrial production methods for this compound are also not widely documented, but it is typically produced in research laboratories for scientific studies .
Chemical Reactions Analysis
KF 13218 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It inhibits thromboxane B2 production by human and bovine platelet thromboxane synthase with IC50 values of 27±5.8 nanomolar and 36±6.9 nanomolar, respectively. It does not inhibit cyclooxygenase or 5-lipoxygenase up to a dose of 100 micromolar and does not antagonize thromboxane A2/prostaglandin H2 receptors .
Scientific Research Applications
KF 13218 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a selective inhibitor in studies involving thromboxane B2 synthesis.
Biology: Employed in research to understand the role of thromboxane B2 in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where thromboxane B2 plays a critical role, such as cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting thromboxane B2 synthesis
Mechanism of Action
KF 13218 exerts its effects by selectively inhibiting thromboxane B2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 to thromboxane B2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound effectively reduces the production of thromboxane B2, thereby mitigating its physiological effects. The molecular targets and pathways involved include the thromboxane B2 synthase enzyme and the arachidonic acid pathway .
Comparison with Similar Compounds
KF 13218 is unique in its high selectivity and potency as a thromboxane B2 synthase inhibitor. Similar compounds include:
OG-L002: An effective and selective lysine-specific demethylase 1 inhibitor.
GSK2879552: A selective, orally bioavailable, irreversible inactivator of lysine-specific demethylase 1.
PBIT: Inhibits JARID1B histone demethylase and other JARID1 enzymes
This compound stands out due to its specific inhibition of thromboxane B2 synthase without affecting other enzymes like cyclooxygenase or 5-lipoxygenase .
Properties
IUPAC Name |
(6Z)-6-(6-methyl-5-oxopyrido[4,3-c][1]benzazepin-11-ylidene)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-18-9-6-5-8-15(18)14(7-3-2-4-10-19(23)24)17-13-21-12-11-16(17)20(22)25/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b14-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVHDITZGTVJH-AUWJEWJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CCCCCC(=O)O)C3=C(C1=O)C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/CCCCC(=O)O)/C3=C(C1=O)C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127654-03-9 |
Source
|
Record name | KF 13218 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127654039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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